Dibromobutadiyne

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibromobutadiyne can be synthesized through various methods. One common approach involves the bromination of butadiyne. The reaction typically requires a brominating agent such as bromine (Br₂) in the presence of a solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is carried out at low temperatures to control the reactivity and prevent decomposition .

Industrial Production Methods: Industrial production of this compound is challenging due to its instability. it can be produced in controlled environments using specialized equipment to handle the reactive intermediates. The use of cocrystals with stabilizing agents, such as bis(cyano)oxalamides, has been explored to manage its reactivity and facilitate its production .

Chemical Reactions Analysis

Types of Reactions: Dibromobutadiyne undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophiles.

Polymerization: Under specific conditions, this compound can polymerize to form poly(dibromodiacetylene), a conjugated polymer with interesting electronic properties.

Common Reagents and Conditions:

Nucleophiles: Reagents such as sodium amide (NaNH₂) or organolithium compounds can be used for substitution reactions.

Polymerization Conditions: Polymerization can be induced by applying high pressure or using a host-guest strategy with stabilizing agents.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted butadiynes can be formed.

Poly(dibromodiacetylene):

Scientific Research Applications

Chemical Properties and Reactivity

Dibromobutadiyne features two bromine atoms attached to a butadiyne backbone, which consists of alternating double and triple bonds. This configuration imparts significant reactivity, making it a versatile building block in organic synthesis. The compound can undergo various reactions, including substitution and polymerization, due to the presence of reactive bromine atoms and the triple bonds.

Chemistry

Synthetic Applications:

- Building Block for Complex Molecules: this compound is utilized as a precursor in synthesizing complex organic compounds. Its high reactivity allows for the formation of diverse derivatives that can be tailored for specific applications.

- Polymer Synthesis: The compound can be polymerized to create materials with unique properties suitable for various applications in materials science.

Case Study:

A study demonstrated the successful polymerization of this compound to form a conductive polymer, showcasing its potential in electronic applications .

Biology

Biological Activity Exploration:

- Investigating Derivatives: Research is ongoing to explore the biological activities of this compound derivatives. These studies focus on interactions with biomolecules, which could lead to novel therapeutic agents.

Case Study:

In a recent investigation, derivatives of this compound were screened for antimicrobial activity, revealing promising results against certain bacterial strains .

Medicine

Drug Development Potential:

- Precursor for Pharmaceuticals: this compound is being studied as a precursor in drug synthesis. Its derivatives may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

Case Study:

Research highlighted the potential use of this compound in synthesizing anti-cancer agents, demonstrating its role in developing new treatment modalities .

Industry

Material Science and Electronics:

- Electronic Properties: this compound and its polymers are investigated for their electronic properties, making them candidates for use in sensors and electronic devices.

- Sensor Development: The compound’s reactivity is leveraged to develop sensors that can detect specific environmental changes or chemical substances.

Data Table: Applications Overview

| Application Area | Specific Use | Example Outcome |

|---|---|---|

| Chemistry | Building block for organic synthesis | Synthesis of conductive polymers |

| Biology | Antimicrobial activity exploration | Effective against specific bacteria |

| Medicine | Precursor for drug development | Potential anti-cancer agents |

| Industry | Electronic materials | Development of chemical sensors |

Mechanism of Action

The mechanism of action of dibromobutadiyne involves its high reactivity due to the presence of the bromine atoms and the butadiyne backbone. The bromine atoms can participate in substitution reactions, while the triple bonds in the butadiyne backbone make it susceptible to polymerization and other addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Diiodobutadiyne: Similar in structure but with iodine atoms instead of bromine.

Dichlorobutadiyne: Contains chlorine atoms instead of bromine.

Butadiyne: The parent compound without halogen substitutions.

Uniqueness: Dibromobutadiyne is unique due to its specific reactivity profile, which is influenced by the presence of bromine atoms. This makes it more reactive than its chlorinated or iodinated counterparts, allowing for a wider range of chemical transformations and applications .

Biological Activity

Dibromobutadiyne is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

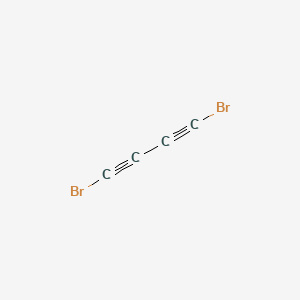

This compound is a member of the alkynes family, characterized by its two triple bonds and the presence of bromine atoms. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research has shown that compounds with similar structures exhibit significant antibacterial activity against various pathogens. For instance, a study reported that this compound derivatives demonstrated enhanced antibacterial effects due to the presence of bromine atoms and alkyl chains .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| Coumarin derivative | P. aeruginosa | 8 µg/mL |

Anticancer Properties

This compound has also been investigated for its anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as B16F10 melanoma cells. The mechanism involves the activation of apoptotic pathways, leading to cell death in cancerous tissues while sparing normal cells .

Case Study: Apoptotic Effects in Melanoma Cells

A study conducted on B16F10 melanoma cells revealed that this compound exhibited an IC50 value of approximately 13.7 µM, indicating significant cytotoxicity. Additionally, structural modifications to this compound were found to enhance its anticancer activity, with some derivatives showing IC50 values as low as 0.5 µM in ovarian cancer cell lines .

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets, disrupting normal cellular functions. The presence of halogen atoms (bromine) plays a crucial role in increasing the lipophilicity and reactivity of the compound, facilitating its penetration into cell membranes and interaction with intracellular targets .

In Silico Studies

In silico evaluations have further supported the potential biological activities of this compound. Computational modeling has shown promising results in predicting its interactions with various biological targets, enhancing our understanding of its pharmacokinetic properties and potential therapeutic applications .

Properties

CAS No. |

36333-41-2 |

|---|---|

Molecular Formula |

C4Br2 |

Molecular Weight |

207.85 g/mol |

IUPAC Name |

1,4-dibromobuta-1,3-diyne |

InChI |

InChI=1S/C4Br2/c5-3-1-2-4-6 |

InChI Key |

WTNKPRUJYFZQFT-UHFFFAOYSA-N |

Canonical SMILES |

C(#CBr)C#CBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.